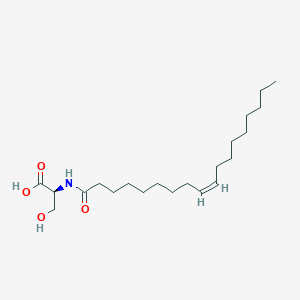

N-Oleoyl-L-Serine

Description

Properties

IUPAC Name |

(2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26)/b10-9-/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDKGXAMSZIDKF-VJIACCKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107743-37-3 | |

| Record name | N-Oleoyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107743373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-OLEOYL-L-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCD7H2827O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Isolation and Characterization of Endogenous N-Oleoyl-L-Serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating, identifying, and quantifying the endogenous lipid mediator, N-Oleoyl-L-Serine (NOS). Detailed experimental protocols, data presentation, and visualization of its signaling pathways are included to support further research and drug development efforts in areas such as bone metabolism and neuromodulation.

Introduction to N-Oleoyl-L-Serine

N-Oleoyl-L-Serine is an endogenous N-acyl amide that has been identified as a bioactive lipid with significant physiological roles. It is formed by the condensation of oleic acid and L-serine[1]. Research has highlighted its presence in various mammalian tissues, including bone and brain, suggesting its involvement in diverse biological processes[2]. Notably, NOS has been shown to modulate bone remodeling by stimulating osteoblast proliferation and inhibiting osteoclast activity, making it a potential therapeutic target for conditions like osteoporosis[2][3].

Quantitative Data on Endogenous N-Oleoyl-L-Serine

The endogenous levels of N-Oleoyl-L-Serine vary across different tissues. While precise absolute quantification can be method-dependent, relative abundance studies provide valuable insights into its physiological distribution.

| Tissue | Relative Abundance of N-Oleoyl-L-Serine | Method of Detection | Reference |

| Mouse Brain | High | LC-MS/MS | [2] |

| Mouse Bone | Medium (one log lower than brain) | LC-MS/MS | |

| Mouse Spleen | Low (one log lower than bone) | LC-MS/MS | |

| Mouse Plasma | Undetectable | LC-MS/MS |

Table 1: Relative distribution of endogenous N-Oleoyl-L-Serine in various mouse tissues.

Experimental Protocols

Isolation of N-Oleoyl-L-Serine from Biological Tissues

The isolation of NOS from tissues relies on robust lipid extraction techniques. The following protocols are based on the well-established Folch and Bligh & Dyer methods, adapted for bone and brain tissue.

3.1.1. Lipid Extraction from Bone Tissue (Modified Folch Method)

-

Sample Preparation: Excise bone tissue and remove marrow by flushing with phosphate-buffered saline (PBS). Pulverize the bone under liquid nitrogen to a fine powder.

-

Homogenization: Homogenize the bone powder in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times that of the tissue sample (e.g., 1 g of bone powder in 20 mL of solvent).

-

Extraction: Agitate the homogenate for 15-20 minutes at room temperature.

-

Phase Separation: Filter or centrifuge the homogenate to recover the liquid phase. Add 0.2 volumes of 0.9% NaCl solution to the collected liquid, vortex, and centrifuge to separate the phases.

-

Lipid Recovery: Carefully collect the lower chloroform phase, which contains the lipids.

-

Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator.

-

Storage: Store the dried lipid extract at -80°C until further analysis.

3.1.2. Lipid Extraction from Brain Tissue (Modified Bligh & Dyer Method)

-

Sample Preparation: Excise brain tissue and immediately freeze in liquid nitrogen.

-

Homogenization: Homogenize the frozen tissue in a 1:2:0.8 (v/v/v) mixture of chloroform:methanol:water.

-

Extraction: Add an additional volume of chloroform and water to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water) and vortex thoroughly.

-

Phase Separation: Centrifuge the mixture to facilitate phase separation.

-

Lipid Recovery: Collect the lower organic phase containing the lipids.

-

Washing: Wash the organic phase with a small volume of methanol:water (1:1, v/v) to remove any remaining non-lipid contaminants.

-

Solvent Evaporation: Evaporate the solvent from the purified lipid extract under nitrogen.

-

Storage: Store the lipid extract at -80°C.

Characterization and Quantification of N-Oleoyl-L-Serine

3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of N-Oleoyl-L-Serine.

-

Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).

-

Chromatographic Separation:

-

Column: Use a reverse-phase column (e.g., C18).

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Use electrospray ionization (ESI) in negative ion mode.

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. The precursor ion for NOS is [M-H]⁻ at m/z 368.3, and a characteristic product ion is monitored.

-

-

Quantification: Generate a standard curve using a synthetic N-Oleoyl-L-Serine standard to quantify the endogenous levels in the samples.

3.2.2. Chiral High-Performance Liquid Chromatography (Chiral HPLC)

To confirm the stereochemistry of endogenous NOS, chiral HPLC is employed to separate the L- and D-enantiomers.

-

Sample Preparation: Use the partially purified lipid extract.

-

Chromatographic Separation:

-

Column: Utilize a chiral stationary phase column.

-

Mobile Phase: An isocratic mobile phase, often a mixture of hexane and a polar organic solvent like isopropanol or ethanol, is typically used.

-

-

Detection: Use a UV detector or couple the HPLC system to a mass spectrometer for sensitive detection.

-

Analysis: Compare the retention time of the endogenous compound with that of synthetic N-Oleoyl-L-Serine and N-Oleoyl-D-Serine standards to confirm the L-configuration. The natural form is N-oleoyl L-serine, which has a distinct elution time compared to its D-enantiomer.

Signaling Pathway of N-Oleoyl-L-Serine in Osteoblasts

N-Oleoyl-L-Serine has been shown to exert its effects on osteoblasts through a G-protein coupled receptor (GPCR), likely GPR55, which initiates a downstream signaling cascade involving the ERK1/2 MAP kinase pathway. This ultimately leads to the regulation of gene expression related to osteoblast differentiation and function.

N-Oleoyl-L-Serine signaling pathway in osteoblasts.

Workflow for Isolation and Characterization of N-Oleoyl-L-Serine

Experimental workflow for N-Oleoyl-L-Serine analysis.

Conclusion

This technical guide provides a foundational framework for the isolation, characterization, and study of endogenous N-Oleoyl-L-Serine. The detailed protocols and pathway visualizations are intended to facilitate further research into the physiological and pathological roles of this important lipid mediator, and to aid in the development of novel therapeutic strategies targeting its signaling pathways.

References

Biosynthesis of N-Oleoyl-L-Serine In Vivo: A Technical Guide

Abstract

N-Oleoyl-L-serine (OS) is an endogenous N-acyl amino acid, a class of bioactive lipids with emerging roles in various physiological processes, most notably in the regulation of bone remodeling.[1][2][3] Found naturally in tissues such as mouse bone, OS has demonstrated the ability to stimulate osteoblast proliferation and mitigate osteoclast numbers, highlighting its potential as a therapeutic agent for bone loss disorders like osteoporosis.[1][4] Understanding the in vivo biosynthetic pathways of this molecule is critical for elucidating its physiological functions and for the development of novel therapeutics targeting this signaling system. This technical guide provides an in-depth overview of the current understanding of N-Oleoyl-L-Serine biosynthesis, detailing the key enzymatic pathways, quantitative data, and comprehensive experimental protocols for its study.

Core Biosynthetic Pathways

The in vivo production of N-Oleoyl-L-Serine is primarily governed by two enzymatic pathways that directly catalyze the formation of the amide bond between oleic acid and L-serine. A third, phospholipid-dependent pathway is hypothesized but remains to be fully elucidated.

The PM20D1-Mediated Pathway (Secreted/Extracellular)

The principal pathway for the biosynthesis of a broad range of N-acyl amino acids, including N-Oleoyl-L-Serine, is catalyzed by the secreted enzyme Peptidase M20 domain-containing 1 (PM20D1) . This enzyme functions extracellularly in the circulation.

Mechanism: PM20D1 is a bidirectional enzyme, capable of both synthesis and hydrolysis. In its synthase capacity, it directly catalyzes the condensation of a free fatty acid (Oleic Acid) and a free amino acid (L-Serine) to form N-Oleoyl-L-Serine. This reaction does not require coenzyme A-activated fatty acids. Given its secreted nature, PM20D1 is considered a primary regulator of circulating levels of N-acyl amino acids.

The FAAH-Mediated Pathway (Intracellular)

An alternative, intracellular pathway is catalyzed by Fatty Acid Amide Hydrolase (FAAH) . While renowned for its role in the degradation of the endocannabinoid anandamide, FAAH has been identified as a second bidirectional enzyme capable of both synthesizing and hydrolyzing a specific subset of N-acyl amino acids.

Mechanism: In vitro and in vivo studies have demonstrated that FAAH can catalyze the condensation of arachidonic acid with serine and glycine. This suggests a similar capacity for oleic acid. Compared to PM20D1, FAAH exhibits a more restricted substrate scope. This enzymatic activity provides a mechanism for the intracellular regulation of N-Oleoyl-L-Serine levels, distinct from the circulating pool managed by PM20D1.

Hypothesized Phospholipid-Dependent Pathway

Analogous to the well-established pathway for N-acylethanolamines (NAEs), a two-step, phospholipid-dependent pathway for N-Oleoyl-L-Serine has been proposed.

Mechanism:

-

Formation of N-acyl-phosphatidylserine (NAPS): An N-acyltransferase (NAT) enzyme would catalyze the transfer of an oleoyl group from a donor phospholipid (e.g., Phosphatidylcholine) to the primary amine of Phosphatidylserine (PS), forming N-oleoyl-phosphatidylserine. The specific NAT responsible for this reaction is yet to be identified.

-

Hydrolysis of NAPS: A phospholipase D (PLD)-type enzyme would then cleave the N-oleoyl-phosphatidylserine intermediate to release N-Oleoyl-L-Serine and phosphatidic acid. While N-acyl-PS species have been detected in mammalian brain, confirming their existence as potential precursors, the specific phospholipase that performs the final hydrolysis step has not been definitively identified.

Quantitative Data

Quantitative analysis has been crucial in establishing the physiological relevance of N-Oleoyl-L-Serine. The data below are compiled from studies on murine models.

Table 1: Endogenous Levels of N-Acyl Amides in Mouse Tissue

Data from metaphyseal extracts of 12-week-old female mice.

| N-Acyl Amide Compound | Concentration (pmol/mg protein) | Standard Error (SE) |

| N-Oleoyl-L-Serine | ~15.0 | N/A |

| N-Palmitoyl-Serine | ~2.0 | N/A |

| N-Stearoyl-Serine | ~1.5 | N/A |

| Oleoylethanolamide (OEA) | ~12.5 | N/A |

| Palmitoylethanolamide (PEA) | ~110.0 | N/A |

| Anandamide (AEA) | ~0.1 | N/A |

| Source: Data estimated from graphical representation in Smoum et al., 2010. |

Table 2: In Vitro Enzyme Kinetics

Kinetic data for FAAH provides insight into its capacity for N-acyl-serine metabolism.

| Enzyme | Substrate | Activity | Rate |

| Fatty Acid Amide Hydrolase (FAAH) | N-Arachidonoyl-Serine (C20:4-Ser) | Hydrolysis | ~1.5 nmol/min/mg |

| Fatty Acid Amide Hydrolase (FAAH) | N-Oleoyl-Glycine (C18:1-Gly) | Hydrolysis | ~0.05 nmol/min/mg |

| Fatty Acid Amide Hydrolase (FAAH) | N-Oleoyl-Serine (C18:1-Ser) | Hydrolysis | ~0.15 nmol/min/mg |

| Source: Long et al., 2020. Rates measured using lysates from FAAH-transfected cells. |

Experimental Protocols

The identification and quantification of N-Oleoyl-L-Serine and the characterization of its biosynthetic enzymes require specialized analytical techniques.

Protocol: Extraction and Quantification of N-Oleoyl-L-Serine from Tissue

This protocol outlines the standard method for isolating and measuring N-acyl amides from biological matrices like bone or brain tissue via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Materials and Reagents

-

Tissue sample (e.g., distal femoral metaphysis)

-

Chloroform, Methanol, Water (HPLC grade)

-

Internal standard (e.g., d4-N-Oleoyl-L-Serine)

-

Solid-Phase Extraction (SPE) columns (e.g., C18)

-

Nitrogen gas evaporator

-

LC-MS/MS system (e.g., Triple Quadrupole)

II. Procedure

-

Homogenization: Homogenize the weighed tissue sample in a chloroform:methanol mixture (2:1, v/v) containing the internal standard.

-

Lipid Extraction (Folch Method):

-

Add water to the homogenate to achieve a final chloroform:methanol:water ratio of 8:4:3.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in a small volume of the initial mobile phase.

-

Load the sample onto a pre-conditioned C18 SPE column.

-

Wash the column with a polar solvent (e.g., water/methanol) to remove salts and hydrophilic impurities.

-

Elute the N-acyl amides with a non-polar solvent (e.g., methanol or acetonitrile).

-

-

Sample Preparation for LC-MS/MS:

-

Dry the eluted fraction under nitrogen.

-

Reconstitute the final sample in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase column (e.g., C18).

-

Perform chromatographic separation using a gradient of water and acetonitrile/methanol, both typically containing a modifier like formic acid.

-

Detect and quantify using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for N-Oleoyl-L-Serine (e.g., m/z 368.3 → 104.3) and its internal standard.

-

Protocol: N-Acyl Amino Acid Hydrolase/Synthase Activity Assay

This assay measures the bidirectional activity of enzymes like PM20D1 or FAAH in tissue lysates.

I. Materials and Reagents

-

Tissue lysate (e.g., liver, brain)

-

Phosphate-buffered saline (PBS)

-

Substrate:

-

For Hydrolase Assay: N-Oleoyl-L-Serine (e.g., 100 µM)

-

For Synthase Assay: Oleic Acid (100 µM) and L-Serine (100 µM)

-

-

Reaction stop solution (e.g., cold acetonitrile)

-

LC-MS/MS system

II. Procedure

-

Prepare Lysate: Homogenize fresh or frozen tissue in PBS and determine the total protein concentration (e.g., via BCA assay).

-

Reaction Setup:

-

In a microcentrifuge tube, combine a fixed amount of tissue lysate (e.g., 100 µg of total protein) with PBS.

-

Add the substrate(s) to initiate the reaction.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Quench Reaction: Stop the reaction by adding an excess of cold acetonitrile. This will precipitate the proteins.

-

Sample Processing:

-

Centrifuge the quenched reaction to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Dry the supernatant under nitrogen and reconstitute for LC-MS/MS analysis.

-

-

Analysis: Quantify the amount of product formed (Oleic Acid for hydrolase activity; N-Oleoyl-L-Serine for synthase activity) using the LC-MS/MS protocol described above. Calculate the conversion rate as a measure of enzyme activity (e.g., nmol of product/min/mg of protein).

Conclusion and Future Directions

The biosynthesis of N-Oleoyl-L-Serine in vivo is a multifaceted process, with at least two distinct enzymatic pathways contributing to its production in different cellular compartments. The extracellular, PM20D1-catalyzed pathway likely regulates systemic levels, while the intracellular FAAH-mediated pathway allows for localized control. The potential for a third, phospholipid-dependent pathway presents an exciting area for future research, which could reveal further layers of regulation. A complete understanding of these pathways, including their regulation and the specific kinetics of each enzyme, will be paramount for manipulating N-Oleoyl-L-Serine levels for therapeutic benefit, particularly in the context of metabolic and degenerative bone diseases.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Synthetic N-Oleoyl-L-Serine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl-L-Serine (O-Ser) is an endogenous N-acyl amide that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the field of bone metabolism. This technical guide provides a comprehensive overview of the physical and chemical properties of synthetically derived N-Oleoyl-L-Serine. It includes detailed experimental protocols for its synthesis and for key biological assays to evaluate its efficacy. Furthermore, this guide presents a visualization of the signaling pathways modulated by N-Oleoyl-L-Serine, offering a deeper understanding of its mechanism of action. All quantitative data are summarized in structured tables for ease of reference.

Physical and Chemical Properties

N-Oleoyl-L-Serine is an amphipathic molecule consisting of a long unsaturated fatty acid chain (oleic acid) linked to the amino acid L-serine via an amide bond. This structure imparts unique physicochemical characteristics that are crucial for its biological activity and formulation development.

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C21H39NO4 | [1][2] |

| Molecular Weight | 369.54 g/mol | [1][2][3] |

| CAS Number | 107743-37-3 | |

| Appearance | White to off-white solid | |

| Melting Point | Not explicitly available in the searched literature. | |

| Boiling Point | 571.9 ± 50.0 °C at 760 mmHg | |

| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | |

| LogP | 6.09 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 18 |

Synthesis of N-Oleoyl-L-Serine

The synthesis of N-Oleoyl-L-Serine can be achieved through the coupling of oleic acid and L-serine. The following protocol is adapted from a standard method for preparing N-acyl amino acids and a described synthesis of the D-enantiomer.

Experimental Protocol: Synthesis of N-Oleoyl-L-Serine

Materials:

-

Oleic acid

-

L-Serine

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Activation of Oleic Acid: In a round-bottom flask, dissolve oleic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution with stirring. Let the reaction stir at 0 °C for 30 minutes and then at room temperature for 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling with L-Serine: In a separate flask, suspend L-serine (1.2 equivalents) in DCM. To this suspension, add the activated oleic acid mixture from step 1, including the DCU precipitate.

-

Reaction: Stir the reaction mixture vigorously at room temperature overnight.

-

Work-up:

-

Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to obtain the crude product.

-

-

Purification: Purify the crude N-Oleoyl-L-Serine by silica gel column chromatography using a gradient of methanol in chloroform or a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the identity and purity of the synthesized N-Oleoyl-L-Serine using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Workflow for Synthesis and Purification

Biological Activity and Signaling Pathways

N-Oleoyl-L-Serine has been identified as a lipid modulator of bone remodeling. It exhibits a dual action by stimulating osteoblast proliferation and inducing osteoclast apoptosis, making it a promising candidate for the development of anti-osteoporotic drugs.

Signaling Pathway of N-Oleoyl-L-Serine in Bone Cells

N-Oleoyl-L-Serine exerts its effects on bone cells through a complex signaling cascade. In osteoblasts, it is proposed to act via a G-protein coupled receptor (GPCR), leading to the activation of the Erk1/2 pathway, which promotes cell proliferation. In osteoclasts, it inhibits the Erk1/2 pathway, leading to apoptosis. Furthermore, in bone marrow stromal cells and osteoblasts, N-Oleoyl-L-Serine inhibits the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine for osteoclast differentiation and survival.

Experimental Protocols for Biological Assays

To evaluate the biological effects of N-Oleoyl-L-Serine on bone cells, the following detailed protocols can be employed.

Osteoblast Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of osteoblasts as an indicator of cell viability and proliferation.

Materials:

-

Osteoblast cell line (e.g., MC3T3-E1)

-

N-Oleoyl-L-Serine stock solution (in ethanol or DMSO)

-

Cell culture medium (e.g., Alpha-MEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed osteoblasts into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of N-Oleoyl-L-Serine in culture medium from the stock solution. The final concentrations should typically range from 10⁻¹³ M to 10⁻⁷ M. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of N-Oleoyl-L-Serine. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest N-Oleoyl-L-Serine concentration).

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Osteoclast Apoptosis Assay (TRAP Staining)

This assay identifies osteoclasts and allows for the assessment of apoptosis through morphological changes.

Materials:

-

Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

N-Oleoyl-L-Serine stock solution

-

48-well cell culture plates

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

Microscope

Procedure:

-

Osteoclast Differentiation: Seed BMMs or RAW 264.7 cells in a 48-well plate. Culture BMMs with M-CSF (30 ng/mL) for 2-3 days. To induce osteoclast differentiation, culture the cells with M-CSF (30 ng/mL) and RANKL (50 ng/mL) for 4-6 days. For RAW 264.7 cells, culture with RANKL (50 ng/mL) for 4-6 days.

-

Treatment: Once mature, multinucleated osteoclasts are formed, treat the cells with various concentrations of N-Oleoyl-L-Serine (e.g., 10⁻¹² M to 10⁻⁸ M) for 24 to 48 hours.

-

Cell Fixation: After treatment, wash the cells with PBS and fix them with a 10% formalin solution for 10 minutes.

-

TRAP Staining: Wash the fixed cells with distilled water and stain for TRAP activity according to the manufacturer's instructions of the TRAP staining kit. Generally, this involves incubating the cells with a solution containing naphthol AS-MX phosphate and a fast red violet LB salt in a tartrate-containing buffer.

-

Microscopic Analysis: Visualize the cells under a microscope. TRAP-positive cells (appearing red/purple) with three or more nuclei are identified as osteoclasts. Assess for signs of apoptosis, such as cell shrinkage, nuclear condensation, and fragmentation.

-

Quantification: Count the number of viable and apoptotic osteoclasts in multiple fields of view for each treatment condition.

RANKL Expression Assay (RT-qPCR)

This assay quantifies the mRNA expression levels of RANKL in osteoblasts or bone marrow stromal cells.

Materials:

-

Osteoblast or bone marrow stromal cells

-

N-Oleoyl-L-Serine stock solution

-

6-well cell culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for RANKL and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Cell Culture and Treatment: Seed osteoblasts or stromal cells in 6-well plates and grow to confluence. Treat the cells with different concentrations of N-Oleoyl-L-Serine (e.g., 10⁻¹³ M to 10⁻⁹ M) for 24 hours.

-

RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

RT-qPCR: Perform real-time quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for RANKL and the housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in RANKL mRNA expression in N-Oleoyl-L-Serine-treated cells compared to the vehicle control, normalized to the housekeeping gene.

Conclusion

This technical guide provides a detailed overview of the physical, chemical, and biological properties of synthetic N-Oleoyl-L-Serine. The provided protocols for synthesis and biological evaluation offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing endogenous lipid. The visualization of its signaling pathway aids in understanding its mechanism of action in bone remodeling. Further research is warranted to fully elucidate its physiological roles and to optimize its development as a potential treatment for osteoporosis and other bone-related disorders.

References

N-Oleoyl-L-Serine: A Novel Endogenous Regulator of Bone Remodeling

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl-L-Serine (NOS), an endogenous N-acyl amide found in bone, has emerged as a significant modulator of bone remodeling. This lipid mediator exhibits a dual-action mechanism, promoting bone formation by stimulating osteoblast proliferation and differentiation, while simultaneously inhibiting bone resorption by inducing osteoclast apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of NOS on bone cells. It details the signaling pathways involved, presents quantitative data from key experiments, and offers detailed protocols for relevant in vitro assays. This document is intended to serve as a valuable resource for researchers and professionals in the fields of bone biology and drug discovery for osteoporosis and other bone-related disorders.

Introduction

Bone remodeling is a continuous physiological process involving the coordinated removal of old bone by osteoclasts and the formation of new bone by osteoblasts.[1][2] An imbalance in this process, favoring resorption over formation, leads to a net loss of bone mass and increased fracture risk, as seen in osteoporosis.[3] N-Oleoyl-L-Serine is a naturally occurring lipid molecule that has been identified as a key regulator of this process.[4][5] In preclinical studies, NOS has demonstrated the ability to increase bone volume and rescue bone loss in animal models of osteoporosis, making it a promising candidate for the development of novel anti-osteoporotic therapies. This guide will delve into the core mechanisms of NOS action, providing the detailed information necessary for its further investigation and potential therapeutic development.

Mechanism of Action in Osteoblasts

N-Oleoyl-L-Serine directly stimulates the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. This anabolic effect is primarily mediated through the activation of a G-protein coupled receptor and the subsequent triggering of downstream signaling cascades.

Signaling Pathway in Osteoblasts

The mitogenic effect of NOS on osteoblasts is initiated by its binding to a G-protein coupled receptor (GPCR), likely GPR119. This interaction activates a Gi-protein, leading to the phosphorylation and activation of the Extracellular signal-regulated kinase 1/2 (Erk1/2). The activation of the Erk1/2 pathway is a critical step in promoting osteoblast proliferation and survival.

A derivative of NOS, calcium-derived oleoyl serine, has also been shown to promote osteogenesis through the Wnt/β-catenin signaling pathway. Activation of this pathway leads to the nuclear translocation of β-catenin, which then upregulates the expression of key osteogenic transcription factors such as Runt-related transcription factor 2 (Runx2) and Alkaline Phosphatase (ALP).

References

- 1. Tartrate-Resistant Acid Phosphatase Staining: An In Vitro Technique to Detect TRAP Enzyme-Containing Cultured Osteoclasts [jove.com]

- 2. Enhanced efficiency of calcium-derived oleoyl serine on osteoporosis via Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Osteoclast visualization: Tartrate-resistant acid phosphatase activity staining using NewFuchsin compatible with non-aqueous mounting and tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous N-Acyl Serine Derivatives: A Technical Guide to their Physiological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl serine derivatives are a class of endogenous lipid signaling molecules that have garnered increasing interest for their diverse physiological roles and potential as therapeutic agents. Structurally analogous to the well-characterized endocannabinoid, anandamide, these lipoamino acids consist of a fatty acid linked to a serine molecule via an amide bond. This guide provides an in-depth technical overview of the current understanding of N-acyl serine derivatives, focusing on their endogenous functions, the signaling pathways they modulate, and the experimental methodologies used to investigate them.

Quantitative Data on N-Acyl Serine Derivatives

The following tables summarize the key quantitative data related to the physiological effects and receptor interactions of prominent N-acyl serine derivatives.

Table 1: In Vivo and In Vitro Concentrations and Levels

| N-Acyl Serine Derivative | Tissue/System | Concentration/Level | Species | Reference |

| N-Oleoyl-L-serine (OS) | Trabecular Bone | ~25 pmol/g | Mouse | [1] |

| N-Oleoyl-L-serine (OS) | Skeletal (OVX-induced decrease) | Significantly reduced | Mouse | [2] |

| N-Arachidonoyl L-serine (ARA-S) | Brain | Isolated from bovine brain | Bovine | [3] |

Table 2: Efficacy and Potency of N-Acyl Serine Derivatives

| N-Acyl Serine Derivative | Physiological Effect | Assay | Efficacy/Potency (EC50/IC50) | Species/Cell Line | Reference |

| N-Oleoyl-L-serine (OS) | Osteoblast Proliferation | MC3T3-E1 cell proliferation assay | ~10-10 M (Significant increase) | Mouse | [1] |

| N-Arachidonoyl L-serine (ARA-S) | Vasodilation | Rat isolated mesenteric arteries | 550 nM | Rat | [3] |

| N-Arachidonoyl L-serine (ARA-S) | Vasodilation | Rat isolated abdominal aorta | ~1200 nM | Rat |

Table 3: Receptor Binding Affinities

| N-Acyl Serine Derivative | Receptor | Binding Affinity (Ki) | Comments | Reference |

| N-Arachidonoyl L-serine (ARA-S) | Cannabinoid Receptor 1 (CB1) | > 10,000 nM | Very weak binding | |

| N-Arachidonoyl L-serine (ARA-S) | Cannabinoid Receptor 2 (CB2) | No significant binding | Weak affinity | |

| N-Arachidonoyl L-serine (ARA-S) | Transient Receptor Potential Vanilloid 1 (TRPV1) | No significant binding | Does not bind | |

| N-Arachidonoyl L-serine (ARA-S) | G-protein coupled receptor 55 (GPR55) | Not determined | Functional antagonist |

Signaling Pathways of N-Acyl Serine Derivatives

N-acyl serine derivatives exert their physiological effects by modulating various signaling pathways. The following diagrams illustrate the known signaling cascades for N-Oleoyl-L-serine and N-Arachidonoyl L-serine.

N-Oleoyl-L-serine Signaling in Bone Remodeling

References

- 1. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

N-Oleoyl-L-Serine: An In-Depth Technical Guide to its Interaction with G-Protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl-L-Serine (OS) is an endogenous N-acyl amide that has garnered significant interest for its physiological roles, particularly in the regulation of bone metabolism.[1][2][3] Emerging evidence strongly suggests that its mechanism of action is mediated through G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the current understanding of the interaction between N-Oleoyl-L-Serine and GPCRs, detailing the signaling pathways, experimental methodologies used for its characterization, and quantitative data available for related compounds. While the specific receptor for N-Oleoyl-L-Serine remains to be definitively deorphanized, this document consolidates the existing knowledge to aid researchers and professionals in drug development in their exploration of this promising endogenous lipid.

Introduction to N-Oleoyl-L-Serine

N-Oleoyl-L-Serine is a naturally occurring lipid molecule belonging to the class of N-acyl amides.[4] It is formed by the condensation of oleic acid, a monounsaturated omega-9 fatty acid, and the amino acid L-serine.[5] Found endogenously in tissues such as bone, OS has been demonstrated to play a significant role in modulating bone remodeling by stimulating osteoblast proliferation and inhibiting osteoclast activity. These properties make it a molecule of interest for potential therapeutic applications in bone-related disorders like osteoporosis.

Interaction with G-Protein Coupled Receptors

The cellular effects of N-Oleoyl-L-Serine are primarily initiated by its interaction with one or more GPCRs. The initial evidence for this interaction comes from studies demonstrating that its mitogenic signaling in osteoblasts is inhibited by pertussis toxin, a known inhibitor of Gi/o protein-coupled receptors. This points towards the involvement of a Gi-coupled signaling pathway.

While the specific receptor for OS has not been conclusively identified, research on structurally similar N-acyl amides provides strong indications towards potential candidates, namely the orphan GPCRs GPR55 and GPR119.

The Putative Role of a Gi-Coupled Receptor

The inhibition of N-Oleoyl-L-Serine's effects by pertussis toxin is a key finding that implicates the involvement of the Gi/o family of G-proteins. Activation of a Gi-coupled receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the MAPK/ERK pathway.

GPR55: A Potential Candidate Receptor

GPR55 is an orphan GPCR that has been proposed as a cannabinoid receptor, although its pharmacology is distinct from the classical CB1 and CB2 receptors. Several N-acyl amides, structurally related to OS, have been shown to interact with GPR55. GPR55 couples to several G-protein subtypes, including Gq, G12, and G13, but not typically Gi. This presents a more complex picture, suggesting that OS might interact with multiple receptors or that its primary receptor can couple to different G-proteins.

Activation of GPR55 can initiate the following signaling cascades:

-

Gq/11 Pathway: Activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).

-

G12/13 Pathway: Activation of RhoA, a small GTPase, which in turn activates Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is involved in cytoskeleton rearrangement and cell motility.

GPR119: Another Potential Target

GPR119 is another GPCR activated by various lipid amides, including oleoylethanolamide (OEA), a compound structurally similar to OS. GPR119 is primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels. While this appears to contradict the findings with pertussis toxin for OS, the broad ligand specificity of these receptors warrants further investigation.

Signaling Pathways

The primary signaling pathway implicated in the action of N-Oleoyl-L-Serine in osteoblasts is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the activation of Extracellular signal-regulated kinases 1 and 2 (Erk1/2).

Gi-Mediated Erk1/2 Activation

dot

Caption: Gi-coupled receptor signaling cascade initiated by N-Oleoyl-L-Serine.

Potential GPR55-Mediated Signaling Pathways

dot

Caption: Potential GPR55-mediated signaling pathways.

Quantitative Data

Direct quantitative binding data for N-Oleoyl-L-Serine with a specific GPCR is currently not available in the published literature. However, data for structurally related N-acyl amides at GPR55 and GPR119 provide valuable context.

Table 1: Quantitative Data for N-Acyl Amides at GPR55 and GPR119

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| N-Oleoyl Dopamine | GPR119 | cAMP Accumulation | EC50 | ~10 µM | |

| Oleoylethanolamide (OEA) | GPR119 | cAMP Accumulation | EC50 | ~4.8 µM | |

| Oleoyl Serinol | GPR119 | - | EC50 | 12 µM | |

| Anandamide (AEA) | GPR55 | GTPγS Binding | EC50 | ~3 nM | |

| 2-Arachidonoylglycerol (2-AG) | GPR55 | GTPγS Binding | EC50 | ~14 nM |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of N-Oleoyl-L-Serine with GPCRs.

Gi-Protein Activation Assay (Pertussis Toxin Inhibition)

Objective: To determine if the signaling of N-Oleoyl-L-Serine is mediated by a Gi/o-protein coupled receptor.

Principle: Pertussis toxin (PTX) catalyzes the ADP-ribosylation of the α-subunit of Gi/o proteins, preventing them from interacting with their cognate GPCR. Inhibition of the cellular response to N-Oleoyl-L-Serine by PTX pretreatment indicates the involvement of a Gi/o-coupled receptor.

Protocol:

-

Cell Culture: Culture osteoblastic cells (e.g., MC3T3-E1) in appropriate media until they reach 70-80% confluency.

-

PTX Pretreatment: Treat the cells with Pertussis Toxin (typically 100 ng/mL) for 18-24 hours prior to stimulation with N-Oleoyl-L-Serine. A vehicle control (without PTX) must be run in parallel.

-

Stimulation: After the pretreatment period, wash the cells with serum-free media and then stimulate with various concentrations of N-Oleoyl-L-Serine for the desired time period (e.g., for Erk1/2 phosphorylation, a time course of 5, 15, 30, and 60 minutes is common).

-

Downstream Readout: Lyse the cells and perform the desired downstream assay, such as Western blotting for phospho-Erk1/2 or a cell proliferation assay.

-

Analysis: Compare the response to N-Oleoyl-L-Serine in PTX-treated cells versus vehicle-treated cells. A significant reduction in the response in the presence of PTX indicates Gi/o-protein involvement.

dot

Caption: Experimental workflow for Pertussis Toxin inhibition assay.

Erk1/2 Phosphorylation Assay (Western Blot)

Objective: To quantify the activation of the Erk1/2 signaling pathway in response to N-Oleoyl-L-Serine.

Principle: Activation of the MAPK/ERK cascade results in the phosphorylation of Erk1 and Erk2. Western blotting with antibodies specific to the phosphorylated forms of these proteins allows for the quantification of this activation.

Protocol:

-

Cell Culture and Serum Starvation: Culture cells to near confluency and then serum-starve for 4-12 hours to reduce basal levels of Erk1/2 phosphorylation.

-

Stimulation: Treat cells with N-Oleoyl-L-Serine at various concentrations and for different time points. Include a vehicle control.

-

Cell Lysis: After stimulation, place the culture plates on ice, aspirate the media, and lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Erk1/2 (p-Erk1/2).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities for p-Erk1/2.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total Erk1/2 or a housekeeping protein like β-actin.

-

Express the results as the ratio of p-Erk1/2 to total Erk1/2 or the housekeeping protein.

-

Osteoblast Proliferation Assay (MTT Assay)

Objective: To measure the effect of N-Oleoyl-L-Serine on the proliferation of osteoblastic cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed osteoblastic cells (e.g., MC3T3-E1) into a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of N-Oleoyl-L-Serine. Include a vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the vehicle control.

Conclusion

N-Oleoyl-L-Serine is an important endogenous lipid regulator with significant potential in the field of bone metabolism. Its mechanism of action is clearly linked to the activation of G-protein coupled receptors, with strong evidence pointing towards a Gi-coupled pathway leading to Erk1/2 activation and subsequent osteoblast proliferation. While the definitive receptor for N-Oleoyl-L-Serine remains an "orphan," the pharmacology of related N-acyl amides suggests that GPR55 and GPR119 are promising candidates for further investigation. The complex signaling potential of these receptors, which can couple to multiple G-protein subtypes, may explain the diverse cellular effects observed. This technical guide provides a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the role of N-Oleoyl-L-Serine and its cognate receptor(s), ultimately paving the way for novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. Detection of antibodies inhibiting the ADP-ribosyltransferase activity of pertussis toxin in human serum - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of N-Oleoyl-L-Serine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl-L-Serine (OS) is an endogenous lipid molecule with significant therapeutic potential, particularly in the regulation of bone metabolism. As a member of the N-acyl amide family, its signaling is mediated through G protein-coupled receptors (GPCRs). While the precise receptor for OS remains a subject of ongoing research, the orphan receptor GPR55 has emerged as a primary putative target. This technical guide provides a comprehensive framework for the in silico modeling of N-Oleoyl-L-Serine's interaction with its potential receptor, GPR55. It details the methodologies for homology modeling of the receptor, molecular docking of the ligand, and molecular dynamics simulations to analyze the binding stability and interactions. Furthermore, this document presents the current understanding of the GPR55 signaling pathway and collates the available quantitative data for relevant ligands to provide a context for future in silico and in vitro studies.

Introduction

N-Oleoyl-L-Serine is an endogenous N-acyl amide that has been identified as a modulator of bone remodeling.[1] It has been shown to stimulate osteoblast proliferation and inhibit bone resorption, making it a promising candidate for the development of therapeutics for osteoporosis and other bone-related disorders.[1] The biological effects of OS are believed to be mediated by a G protein-coupled receptor (GPCR). While initial investigations ruled out classical cannabinoid receptors, evidence points towards an orphan GPCR, with GPR55 being a strong candidate.[2]

In silico modeling offers a powerful and cost-effective approach to investigate the molecular interactions between N-Oleoyl-L-Serine and its putative receptor. By employing computational techniques such as homology modeling, molecular docking, and molecular dynamics simulations, researchers can predict the binding mode of OS, identify key interacting residues, and understand the dynamics of the receptor-ligand complex. This knowledge is invaluable for guiding lead optimization, designing functional assays, and ultimately accelerating the drug discovery process.

The Putative Receptor: GPR55

GPR55 is a class A GPCR that was initially deorphanized as a cannabinoid receptor, although this classification remains a topic of discussion.[2] It is activated by a variety of lipid ligands, including lysophosphatidylinositols (LPIs) and certain endocannabinoids.[3] GPR55 is implicated in a range of physiological processes, including pain perception, inflammation, and bone biology, making it a relevant target for the observed effects of N-Oleoyl-L-Serine.

GPR55 Signaling Pathway

Upon activation, GPR55 is known to couple to Gα13, which in turn activates the RhoA signaling pathway. This leads to the activation of Rho-associated kinase (ROCK) and subsequent downstream effects, including cytoskeleton rearrangement and modulation of cellular proliferation.

Data Presentation: Ligand Binding Affinities

A critical aspect of in silico modeling is the validation of computational predictions against experimental data. While direct quantitative binding data (Ki, Kd, or IC50) for N-Oleoyl-L-Serine with GPR55 is not currently available in the public domain, data for other known GPR55 ligands can provide a valuable reference for assessing the predicted binding affinity of OS. The following table summarizes the reported binding and functional data for a selection of GPR55 ligands.

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| L-α-lysophosphatidylinositol (LPI) | GTPγS binding | HEK293 | pEC50 | 7.2 | |

| AM251 | β-arrestin recruitment | CHO | IC50 | 9.6 µM | |

| SR141716A (Rimonabant) | β-arrestin recruitment | CHO | IC50 | 3.9 µM | |

| ML191 | β-arrestin recruitment | U2OS | IC50 | 160 nM | |

| ML192 | β-arrestin recruitment | U2OS | IC50 | 1080 nM | |

| ML193 | β-arrestin recruitment | U2OS | IC50 | 221 nM | |

| N-Arachidonoyl-Glycine | Calcium mobilization | HA-GPR55/CHO | EC50 | ~1 µM |

Experimental Protocols: In Silico Modeling Workflow

The following sections detail the key experimental protocols for the in silico modeling of N-Oleoyl-L-Serine binding to a homology model of GPR55.

References

- 1. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]

- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-Oleoyl-L-Serine: A Detailed Protocol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-Oleoyl-L-Serine, a bioactive lipid with significant potential in research and therapeutic development. N-Oleoyl-L-serine is an endogenous N-acyl amide naturally found in bone tissue that has been shown to play a crucial role in bone remodeling.[1][2][3] Its ability to stimulate bone formation and inhibit bone resorption makes it a compelling target for the development of novel treatments for osteoporosis and other bone-related disorders.[3][4]

Chemical Properties and Structure

N-Oleoyl-L-Serine is an L-serine derivative formed by the condensation of the carboxyl group of oleic acid with the amino group of L-serine.

| Property | Value |

| Molecular Formula | C21H39NO4 |

| Molecular Weight | 369.5 g/mol |

| CAS Number | 107743-37-3 |

| IUPAC Name | (2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid |

| Synonyms | N-Oleoylserine, Oleoyl-Ser-OH |

Biological Activity and Research Applications

N-Oleoyl-L-Serine has demonstrated significant biological activity, primarily related to bone metabolism. Research has shown that it:

-

Stimulates Osteoblast Proliferation: N-Oleoyl-L-Serine promotes the proliferation of osteoblasts, the cells responsible for bone formation.

-

Inhibits Osteoclast Activity: It mitigates the number of osteoclasts, the cells that resorb bone tissue, by inducing apoptosis.

-

Modulates Signaling Pathways: N-Oleoyl-L-Serine triggers a Gi-protein-coupled receptor and the Erk1/2 signaling pathway in osteoblasts.

-

Potential Therapeutic Agent: Due to its anabolic and anti-resorptive properties, N-Oleoyl-L-Serine is being investigated as a potential therapeutic agent for osteoporosis.

Experimental Protocols

Synthesis of N-Oleoyl-L-Serine

This protocol is adapted from a standard method for preparing N-acyl amino acids. A similar synthesis has been described for the D-enantiomer.

Materials:

-

L-Serine

-

Oleic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Triethylamine

-

Acetonitrile

-

Ethyl acetate

-

6N HCl

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of Oleic Acid:

-

Dissolve oleic acid (1 equivalent) in acetonitrile.

-

Cool the solution to 0°C.

-

Add dicyclohexylcarbodiimide (DCC) (1 equivalent) portion-wise while stirring.

-

Continue stirring at 0°C for 2 hours, then at room temperature for another 2 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure to obtain an oily residue.

-

-

Coupling with L-Serine:

-

In a separate flask, dissolve L-serine (1 equivalent) and triethylamine (1 equivalent) in water.

-

Add the oily residue from the previous step (dissolved in acetonitrile) to the L-serine solution with stirring.

-

Stir the mixture for 10 hours at room temperature.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Adjust the pH of the concentrate to 2-3 with 6N HCl.

-

Extract the product with ethyl acetate.

-

Wash the ethyl acetate layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.

-

Purify the resulting oily residue by silica gel column chromatography to yield N-Oleoyl-L-Serine.

-

Visualizing the Workflow and Signaling Pathway

To better understand the synthesis process and the mechanism of action of N-Oleoyl-L-Serine, the following diagrams are provided.

Caption: Workflow for the synthesis of N-Oleoyl-L-Serine.

Caption: Mitogenic signaling of N-Oleoyl-L-Serine in osteoblasts.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on N-Oleoyl-L-Serine.

Table 1: In Vitro Effects of N-Oleoyl-L-Serine on Bone Cells

| Cell Type | Treatment | Concentration | Effect |

| MC3T3 E1 Osteoblastic Cells | N-Oleoyl-L-Serine | 10⁻¹¹ M | Stimulation of DNA synthesis |

| Wild-type Mouse Calvarial Osteoblasts | N-Oleoyl-L-Serine | 10⁻¹¹ M | Increased cell number |

| Bone Marrow Monocyte-derived Osteoclasts | N-Oleoyl-L-Serine | 10⁻¹⁰ M | Decreased number of intact osteoclasts |

| Bone Marrow Monocyte-derived Osteoclasts | N-Oleoyl-L-Serine | 10⁻¹⁰ M | Increased number of apoptotic osteoclasts |

Table 2: In Vivo Effects of N-Oleoyl-L-Serine in Mice

| Animal Model | Treatment | Dosage | Duration | Key Findings |

| Intact Mice | N-Oleoyl-L-Serine | 5 mg/kg daily (i.p.) | 6 weeks | Increased trabecular bone volume density (BV/TV), trabecular number (Tb.N), and connectivity density (Conn.D). |

| Ovariectomized (OVX) Mice | N-Oleoyl-L-Serine | 5 mg/kg daily (i.p.) | 6 weeks | Rescued ovariectomy-induced bone loss. |

References

Protocol for N-Oleoyl-L-Serine Treatment in Primary Osteoclast Cultures

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-Oleoyl-L-Serine (OS) is an endogenous N-acyl amide discovered in murine bone that has demonstrated significant potential in the regulation of bone remodeling.[1][2][3] This lipid molecule exhibits a dual role, stimulating the proliferation of bone-forming osteoblasts and concurrently mitigating the number of bone-resorbing osteoclasts.[1][2] The primary mechanism of its effect on osteoclasts is the induction of apoptosis, making it a molecule of interest for therapeutic strategies aimed at reducing excessive bone resorption in pathologies such as osteoporosis.

The protocol outlined below provides a comprehensive methodology for the treatment of primary osteoclast cultures with N-Oleoyl-L-Serine. It details the isolation and differentiation of primary osteoclast precursors, treatment with OS, and subsequent analysis of its effects on osteoclast survival and intracellular signaling pathways. The provided experimental procedures are based on established methodologies and findings from key research in the field.

Quantitative Data Summary

The following table summarizes the quantitative effects of N-Oleoyl-L-Serine on primary osteoclast cultures as reported in foundational studies.

| Parameter Assessed | Control (Vehicle) | N-Oleoyl-L-Serine (10⁻¹⁰ M) | Percentage Change | Reference |

| Number of Intact Osteoclasts (per well) | ~120 | ~60 | -50% | |

| Number of Apoptotic Osteoclasts (per well) | ~20 | ~60 | +200% | |

| Erk1/2 Phosphorylation (relative to total Erk1/2) | Baseline | Decreased | Inhibition | |

| RANKL mRNA Expression (in stromal cells) | Baseline | Decreased | Inhibition |

Experimental Protocols

Preparation of Primary Murine Osteoclast Cultures

This protocol describes the isolation of bone marrow macrophages from mice and their differentiation into mature osteoclasts.

Materials:

-

α-MEM (Minimum Essential Medium Alpha) with 20% heat-inactivated FBS

-

Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)

-

Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

Ficoll-Paque PLUS

-

6-well culture plates

Procedure:

-

Euthanize mice (e.g., C57BL/6, 6-8 weeks old) according to institutional guidelines.

-

Dissect the femurs and tibias and remove the surrounding muscle tissue.

-

Cut the ends of the bones and flush the bone marrow with α-MEM using a 25-gauge needle.

-

Create a single-cell suspension by gently passing the marrow through the needle several times.

-

Layer the cell suspension over Ficoll-Paque PLUS and centrifuge to isolate bone marrow mononuclear cells.

-

Collect the buffy coat containing the mononuclear cells and wash with PBS.

-

Resuspend the cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 25 ng/mL M-CSF.

-

Plate the cells in 6-well plates and incubate at 37°C in a 5% CO₂ incubator.

-

After 24 hours, non-adherent cells are removed, and fresh medium with M-CSF is added. These adherent cells are bone marrow-derived macrophages (BMMs).

-

To induce osteoclast differentiation, culture the BMMs with 25 ng/mL M-CSF and 50 ng/mL RANKL for 5-7 days. Replace the medium every 2-3 days. Mature, multinucleated osteoclasts should be visible.

N-Oleoyl-L-Serine Treatment

Materials:

-

N-Oleoyl-L-Serine (OS) stock solution (e.g., in ethanol)

-

Differentiated primary osteoclast cultures

-

Culture medium (α-MEM with 10% FBS, M-CSF, and RANKL)

Procedure:

-

On day 5-7 of differentiation, when mature osteoclasts are present, prepare the N-Oleoyl-L-Serine treatment medium.

-

Dilute the OS stock solution in the culture medium to a final concentration of 10⁻¹⁰ M. Ensure the final concentration of the vehicle (e.g., ethanol) is minimal and consistent across all conditions, including the vehicle control.

-

Remove the existing medium from the osteoclast cultures and replace it with the OS-containing medium or vehicle control medium.

-

Incubate the cells for the desired treatment duration (e.g., 24-48 hours) for subsequent analysis.

Assessment of Osteoclast Apoptosis by DAPI Staining

This protocol allows for the visualization and quantification of apoptotic osteoclasts.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI (4′,6-diamidino-2-phenylindole) staining solution

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

After treatment with N-Oleoyl-L-Serine, carefully aspirate the culture medium.

-

Wash the cells gently with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with DAPI staining solution for 5-10 minutes in the dark.

-

Wash the cells with PBS to remove excess DAPI.

-

Mount a coverslip over the cells using a suitable mounting medium.

-

Visualize the cells under a fluorescence microscope. Apoptotic nuclei will appear condensed and/or fragmented, while healthy nuclei will be larger and uniformly stained.

-

Quantify the number of intact and apoptotic osteoclasts (multinucleated cells) in multiple fields of view for each condition.

Western Blot Analysis of Erk1/2 Phosphorylation

This protocol is for assessing the effect of N-Oleoyl-L-Serine on the Erk1/2 signaling pathway.

Materials:

-

Preosteoclast-like cell line (e.g., RAW 264.7) or primary BMMs

-

N-Oleoyl-L-Serine

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total-Erk1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate RAW 264.7 cells or primary BMMs and grow to 70-80% confluency.

-

Serum-starve the cells for a few hours before treatment if necessary to reduce basal phosphorylation.

-

Treat the cells with N-Oleoyl-L-Serine (10⁻¹⁰ M) for a short duration (e.g., 15-60 minutes) as Erk phosphorylation is often a rapid event.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Erk1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total Erk1/2.

Visualizations

Caption: Signaling pathway of N-Oleoyl-L-Serine in osteoclasts.

Caption: Experimental workflow for N-Oleoyl-L-Serine treatment.

References

Application Notes and Protocols for N-Oleoyl-L-Serine Testing in an Ovariectomy-Induced Osteoporosis Mouse Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Postmenopausal osteoporosis is a prevalent metabolic bone disease characterized by reduced bone mass and microarchitectural deterioration, leading to an increased risk of fractures. The decline in estrogen levels following menopause is a primary contributing factor. The ovariectomy-induced (OVX) osteoporosis mouse model is a well-established and widely used preclinical model that mimics the etiology and progression of postmenopausal osteoporosis in humans.[1][2][3] This model is invaluable for investigating the pathophysiology of the disease and for evaluating the efficacy of potential therapeutic agents.

N-Oleoyl-L-Serine (OIS) is an endogenous N-acyl amide found in bone tissue that has emerged as a promising regulator of bone remodeling.[4][5] Research has indicated that OIS can modulate the balance between bone formation by osteoblasts and bone resorption by osteoclasts, suggesting its potential as a therapeutic agent for osteoporosis. Specifically, OIS has been shown to stimulate osteoblast proliferation and induce osteoclast apoptosis. In the context of the OVX mouse model, studies have demonstrated that exogenous administration of OIS can effectively rescue bone loss by concurrently enhancing bone formation and suppressing bone resorption.

These application notes provide a detailed protocol for utilizing the ovariectomy-induced osteoporosis mouse model to test the efficacy of N-Oleoyl-L-Serine. The included methodologies cover the surgical procedure, treatment administration, and a comprehensive set of endpoint analyses to thoroughly evaluate skeletal changes.

Signaling Pathway of N-Oleoyl-L-Serine in Bone Remodeling

The following diagram illustrates the proposed signaling pathway of N-Oleoyl-L-Serine in bone cells, highlighting its dual action on osteoblasts and osteoclasts.

Caption: Proposed mechanism of N-Oleoyl-L-Serine (OIS) in bone remodeling.

Experimental Workflow

The following diagram outlines the key steps and timeline for conducting an in vivo study to evaluate the efficacy of N-Oleoyl-L-Serine in an ovariectomized mouse model of osteoporosis.

Caption: Experimental timeline for OIS testing in OVX mice.

Experimental Protocols

Animal Model and Ovariectomy

-

Animals: Female C57BL/6J mice, 8-12 weeks of age, are commonly used. The choice of strain and age can influence the extent of bone loss. All animal procedures should be approved by the local Institutional Animal Care and Use Committee (IACUC).

-

Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.

-

Surgical Groups:

-

Sham-operated group (Sham): Undergoes a mock surgery where the ovaries are exposed but not removed.

-

Ovariectomy group (OVX) + Vehicle: Undergoes bilateral ovariectomy and receives the vehicle control.

-

Ovariectomy group (OVX) + N-Oleoyl-L-Serine: Undergoes bilateral ovariectomy and receives OIS treatment.

-

-

Anesthesia: A combination of ketamine (e.g., 90-150 mg/kg) and xylazine (e.g., 7.5-20 mg/kg) administered intraperitoneally is a reliable anesthetic regimen for mice.

-

Surgical Procedure (Dorsal Approach):

-

Place the anesthetized mouse in a prone position.

-

Make a single midline skin incision on the back.

-

Locate the ovaries through the dorsal muscle wall.

-

Make a small incision in the muscle wall to expose each ovary.

-

Ligate the ovarian blood vessels and fallopian tube with absorbable sutures.

-

Excise the ovary.

-

Close the muscle incision with sutures.

-

Close the skin incision with wound clips or sutures.

-

-

Post-operative Care: Administer analgesics as recommended by your institution's veterinarian. Monitor the mice daily for one week for signs of pain, infection, or distress.

N-Oleoyl-L-Serine Administration

-

Preparation: N-Oleoyl-L-Serine can be dissolved in a suitable vehicle, such as ethanol, and then further diluted in a solution like phosphate-buffered saline (PBS). The final concentration of the vehicle should be kept low and consistent across all groups.

-

Dosage and Administration: Based on previous studies, a dose of N-Oleoyl-L-Serine can be administered daily via oral gavage or intraperitoneal injection. The treatment period typically lasts for several weeks (e.g., 8 weeks) after the ovariectomy.

-

Vehicle Control: The vehicle group should receive the same volume and formulation of the vehicle solution without the active compound.

Endpoint Analysis

At the end of the treatment period, euthanize the mice and collect relevant samples for analysis.

-

Micro-Computed Tomography (Micro-CT) Analysis:

-

Sample: Dissect the femurs and lumbar vertebrae.

-

Procedure: Scan the bones using a high-resolution micro-CT system.

-

Parameters: Analyze the trabecular and cortical bone microarchitecture. Key parameters are presented in the table below.

-

-

Bone Histology and Histomorphometry:

-

Sample: Decalcify and embed the bones in paraffin or embed undecalcified bones in plastic.

-

Staining: Perform Hematoxylin and Eosin (H&E) staining to visualize bone structure and cellular components.

-

Histomorphometry: Quantify cellular parameters such as osteoblast and osteoclast numbers and surface.

-

-

Serum Biomarker Analysis:

-

Sample: Collect blood via cardiac puncture at the time of euthanasia.

-

Biomarkers of Bone Formation: Measure serum levels of osteocalcin and alkaline phosphatase (ALP).

-

Biomarkers of Bone Resorption: Measure serum levels of tartrate-resistant acid phosphatase 5b (TRAP5b).

-

Hormone Levels: Measure serum estrogen levels to confirm the success of the ovariectomy.

-

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the study.

Table 1: Micro-CT Analysis of Trabecular Bone in the Distal Femur

| Group | Bone Volume/Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Thickness (Tb.Th) (μm) | Trabecular Separation (Tb.Sp) (μm) |

| Sham | ||||

| OVX + Vehicle | ||||

| OVX + OIS |

Table 2: Micro-CT Analysis of Cortical Bone in the Femoral Mid-diaphysis

| Group | Cortical Bone Volume (Ct.BV) (mm³) | Cortical Thickness (Ct.Th) (μm) | Total Cross-sectional Area (Tt.Ar) (mm²) |

| Sham | |||

| OVX + Vehicle | |||

| OVX + OIS |

Table 3: Serum Biomarker Levels

| Group | Osteocalcin (ng/mL) | Alkaline Phosphatase (U/L) | TRAP5b (U/L) | Estrogen (pg/mL) |

| Sham | ||||

| OVX + Vehicle | ||||

| OVX + OIS |

Conclusion

The ovariectomy-induced osteoporosis mouse model is a robust and clinically relevant tool for the preclinical evaluation of novel therapeutics for postmenopausal osteoporosis. N-Oleoyl-L-Serine has demonstrated significant potential in rescuing bone loss in this model by modulating the activities of both osteoblasts and osteoclasts. The detailed protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to effectively design, execute, and interpret studies aimed at further elucidating the therapeutic efficacy of N-Oleoyl-L-Serine and other promising compounds.

References

- 1. biocytogen.com [biocytogen.com]

- 2. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC-MS/MS Quantification of N-Oleoyl-L-Serine in Biological Samples

An application note and protocol for the quantification of the endogenous lipid N-Oleoyl-L-Serine (O-Ser) in biological samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is detailed below. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

N-Oleoyl-L-Serine (O-Ser) is an endogenous N-acyl amide discovered in mouse bone, where it plays a significant role in regulating bone remodeling.[1][2] This lipid molecule has been shown to stimulate bone formation by promoting the proliferation of osteoblasts, the cells responsible for creating new bone tissue.[1][3] Concurrently, it inhibits bone resorption by inducing apoptosis in osteoclasts, the cells that break down bone tissue.[3] The dual action of O-Ser makes it a molecule of high interest, particularly as a potential lead for developing anti-osteoporotic drugs.